(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves reactions between precursors containing the desired functional groups. For instance, a reaction between thiosalicylic acid and 4-trifluoromethyl phenacyl bromide, conducted in the presence of triethylamine and DMF, resulted in the formation of a related compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiophene ring, thiazepane ring, and trifluoromethylphenyl group. Each of these functional groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and thiazepane rings could influence its solubility, while the trifluoromethyl group could affect its reactivity .Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized through various techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Its structural optimization and vibrational spectra interpretation were performed using density functional theory calculations (Shahana & Yardily, 2020).
Antibacterial Activity
- Molecular docking studies conducted on the compound indicate its potential antibacterial activity. This is significant for exploring new antibacterial agents (Shahana & Yardily, 2020).
Applications in Material Science and Pharmaceuticals
- Substituted thiophenes, a key component of this compound, are noted for their wide spectrum of biological activities and applications in material science. This includes uses in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Antitumor Activity
- Related compounds have shown inhibitory effects on a range of cancer cell lines, particularly leukemia, lung cancer, and renal cancer. This suggests potential antitumor applications for the compound (Bhole & Bhusari, 2011).
Photovoltaic Applications
- The compound's structural relatives have been used to enhance the efficiency of polymer solar cells, indicating potential applications in solar energy technology (Zhou et al., 2013).
Cytoprotective Activities
- Phenyl(thiophen-2-yl)methanone derivatives, closely related to the compound , have shown cytoprotective activities against oxidative stress-induced injury in human umbilical vein endothelial cells, highlighting potential therapeutic applications (Lian, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(7-thiophen-2-yl-1,4-thiazepan-4-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS2/c18-17(19,20)13-5-3-12(4-6-13)16(22)21-8-7-15(24-11-9-21)14-2-1-10-23-14/h1-6,10,15H,7-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNOYFQAOMORLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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